molecular formula C23H15ClN6O B2642912 4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891110-48-8

4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2642912
CAS No.: 891110-48-8
M. Wt: 426.86
InChI Key: FKZVDHKRAWNKPK-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a triazolopyridazine core fused with a pyridinyl group and substituted with a 4-chlorobenzamide moiety. Its molecular formula is C24H16ClN7O, with a molecular weight of 462.88 g/mol. The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition, epigenetic modulation, and antimicrobial activity .

Properties

IUPAC Name

4-chloro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN6O/c24-18-5-1-17(2-6-18)23(31)26-19-7-3-15(4-8-19)20-9-10-21-27-28-22(30(21)29-20)16-11-13-25-14-12-16/h1-14H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZVDHKRAWNKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and pyridine carboxylic acids, under acidic or basic conditions to form the triazolopyridazine ring.

    Substitution Reactions: The triazolopyridazine core is then subjected to substitution reactions to introduce the pyridin-4-yl group.

    Coupling with Benzamide: The final step involves coupling the substituted triazolopyridazine with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and triazolopyridazine moieties.

    Reduction: Reduction reactions can target the nitro groups if present in precursor molecules.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the chloro group and the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-chlorosuccinimide, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating specific biological pathways, such as those involved in cancer or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and thereby exerting its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Triazolopyridazine Derivatives

The triazolopyridazine ring system is a common feature among analogs. Key variations include substitutions on the triazole, pyridazine, or appended aromatic groups, which critically influence biological activity:

a) N-(2-{6-[(4-Chlorobenzyl)Amino][1,2,4]Triazolo[4,3-b]Pyridazin-3-yl}Ethyl)Benzamide ()
  • Structure: Retains the triazolopyridazine core but replaces the pyridin-4-yl group with a 4-chlorobenzylamino substituent. The benzamide is attached via an ethyl linker.
  • Molecular Formula : C21H19ClN6O (MW: 406.87 g/mol).
b) 4-Methyl-N-(3-(3-(Pyridin-4-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl)Benzamide ()
  • Structure : Nearly identical to the target compound but substitutes the 4-chloro group on benzamide with a methyl group.
  • Molecular Formula : C24H18N6O (MW: 406.44 g/mol).
  • Key Difference : The methyl group may enhance lipophilicity but reduce electronegativity, impacting solubility and receptor affinity .
c) N-(4-Chlorophenethyl)-6-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-8-Amine ()
  • Structure : Features a 6-methyltriazolopyridazine core with a 4-chlorophenethylamine substituent.
  • Synthesis : Prepared via nucleophilic substitution, highlighting the versatility of triazolopyridazine functionalization .
  • Key Difference : The phenethylamine group introduces basicity, which could enhance interactions with acidic residues in enzyme active sites.

Piperidine-Linked Analogs ()

Compounds such as N-(4-chlorobenzyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide () and its isopropyl derivative () incorporate a piperidine-carboxamide linker.

  • Key Differences :
    • Methyl/isopropyl groups on the triazole modulate steric hindrance.
    • The 4-chlorobenzylamide group is conserved, but the piperidine linker may redirect binding orientation compared to the target compound’s rigid phenyl group .

Pharmacologically Active Derivatives

a) AZD5153 ()
  • Structure : A bivalent triazolopyridazine-based bromodomain inhibitor with a methoxy group and piperidyl substituent.
  • Activity : Potent inhibitor of BET proteins (IC50 < 10 nM), demonstrating the scaffold’s utility in epigenetics .
b) Lin28-1632 ()
  • Structure : N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide.
  • Activity : Inhibits Lin28-mediated uridylation (IC50 ~80 µM in limb regeneration assays).
  • Key Difference : The acetamide group and absence of chlorobenzamide reduce structural overlap with the target compound but validate triazolopyridazines as Lin28 modulators .

Biological Activity

4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound contains multiple heterocyclic moieties, which are often associated with diverse pharmacological effects. This article aims to review the biological activity of this compound based on existing literature, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can be summarized as follows:

PropertyValue
Molecular FormulaC15H13ClN6
Molecular Weight356.79 g/mol
InChIInChI=1S/C15H13ClN6
Melting PointNot specified

Antimicrobial Properties

Research has indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, derivatives of triazolopyridazine have shown activity against various pathogens. A study demonstrated that similar compounds had an effective minimum inhibitory concentration (MIC) against Cryptosporidium parvum, suggesting potential applications in treating parasitic infections .

Anticancer Activity

The triazolo[4,3-b]pyridazine scaffold has been explored for its anticancer properties. In particular, compounds with this structural motif have been reported to inhibit specific kinases involved in cancer progression. For example, a related compound demonstrated potent inhibition against the c-Met kinase, which is implicated in various cancers . The SAR studies suggest that modifications to the triazolo and pyridazine rings can enhance anticancer activity while minimizing off-target effects .

The mechanism by which 4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions may lead to modulation of signaling pathways associated with cell proliferation and apoptosis .

Study on Anticancer Efficacy

In a preclinical study, a series of triazolopyridazine derivatives were tested for their anticancer efficacy against various cancer cell lines. The results indicated that compounds with a similar structure to 4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Evaluation in Animal Models

Further investigations included in vivo models where related compounds were assessed for their therapeutic potential against C. parvum infections in mice. The most potent analogs showed significant reductions in parasite load and improved survival rates compared to controls .

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